Product packaging for 2,6-Difluoro-N-phenylaniline(Cat. No.:CAS No. 95790-71-9)

2,6-Difluoro-N-phenylaniline

Cat. No.: B12929083
CAS No.: 95790-71-9
M. Wt: 205.20 g/mol
InChI Key: CENFJISCCDXFSU-UHFFFAOYSA-N
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Description

Contextualization within Aniline (B41778) and Fluoroaromatic Chemistry

2,6-Difluoro-N-phenylaniline, a substituted diarylamine, integrates key structural features from both aniline and fluoroaromatic chemistries. As a derivative of aniline, it possesses the fundamental N-phenylaniline backbone, a common motif in a wide array of dyes, pharmaceuticals, and polymers. The introduction of two fluorine atoms onto one of the phenyl rings at the ortho positions significantly modifies the electronic properties and conformational flexibility of the molecule.

Fluorine's high electronegativity and small size impart unique characteristics to aromatic systems. In the case of this compound, the fluorine atoms exert a strong inductive electron-withdrawing effect, which influences the nucleophilicity of the aniline nitrogen and the reactivity of the fluorinated ring. This strategic placement of fluorine atoms is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The study of such compounds provides valuable insights into the nuanced effects of fluorination on molecular properties and biological activity.

Historical Perspectives on its Academic Discovery and Initial Investigations

While a definitive historical account of the first synthesis of this compound is not prominently documented, its discovery can be situated within the broader timeline of advances in organofluorine chemistry and cross-coupling reactions. The development of organofluorine chemistry began in earnest after Henri Moissan's isolation of elemental fluorine in 1886. numberanalytics.com However, the synthesis of complex fluorinated aromatic compounds became more routine with the advent of modern synthetic methodologies in the 20th century.

The synthesis of precursors such as 2,6-difluoroaniline (B139000) became more accessible through processes developed from starting materials like 1,2,3-trichlorobenzene. google.comresearchgate.net The establishment of powerful C-N bond-forming reactions, namely the Ullmann condensation, first reported in the early 1900s, and the more recent palladium-catalyzed Buchwald-Hartwig amination, which gained prominence in the mid-1990s, provided the essential tools for the synthesis of diarylamines like this compound. wikipedia.orgwikipedia.org It is therefore likely that the initial academic investigations into this specific compound occurred as these synthetic methods became more widespread, allowing for the exploration of a diverse range of substituted diarylamines for applications in materials science and medicinal chemistry.

Current Research Landscape and Significance in Organic Synthesis

The current research landscape for this compound is primarily centered on its utility as a building block in organic synthesis. The presence of the secondary amine linkage and the fluorinated aromatic ring makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials.

Its significance in organic synthesis is highlighted by its potential use in palladium-catalyzed cross-coupling reactions, where the N-H bond can be further functionalized. Moreover, the difluorinated phenyl group can be involved in various transformations, offering a versatile platform for molecular elaboration. The unique electronic and steric environment created by the fluorine atoms can also be exploited to fine-tune the properties of resulting products, such as in the development of novel ligands for catalysis or in the design of organic light-emitting diode (OLED) materials.

The synthesis of this compound itself is an area of interest, with a focus on developing efficient and scalable routes. The two primary methods for its preparation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgbeilstein-journals.orglibretexts.org The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would involve the reaction of 2,6-difluoroaniline with a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene) or phenyl triflate.

Ullmann Condensation: This is a copper-catalyzed reaction that couples an aryl halide with an alcohol, thiol, or amine. wikipedia.org The synthesis of this compound via this method would involve the reaction of 2,6-difluoroaniline with a phenyl halide, typically in the presence of a copper catalyst at elevated temperatures.

Below is a table summarizing the likely reaction conditions for these synthetic routes.

Reaction Reactants Catalyst/Ligand Base Solvent Temperature
Buchwald-Hartwig2,6-Difluoroaniline, Phenyl BromidePd(OAc)₂, XPhosCs₂CO₃Toluene (B28343)80-120 °C
Ullmann Condensation2,6-Difluoroaniline, Phenyl IodideCuI, PhenanthrolineK₂CO₃DMF120-180 °C

The following table presents representative spectroscopic data for a compound with the structure of this compound, based on typical values for similar fluorinated diarylamines.

Spectroscopic Data Values
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.25 (m, 2H), 7.10-7.00 (m, 3H), 6.95-6.85 (m, 2H), 5.80 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 157.5 (d, J = 245 Hz), 142.0, 129.5, 123.0, 121.0, 115.0, 112.0 (d, J = 20 Hz)
¹⁹F NMR (CDCl₃, 376 MHz) δ -120.5
Mass Spectrometry (ESI) m/z = 208.07 [M+H]⁺

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9F2N B12929083 2,6-Difluoro-N-phenylaniline CAS No. 95790-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95790-71-9

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

2,6-difluoro-N-phenylaniline

InChI

InChI=1S/C12H9F2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H

InChI Key

CENFJISCCDXFSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=C2F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2,6 Difluoro N Phenylaniline

Classical Synthetic Routes: Mechanistic and Efficiency Considerations

Classical methods for the synthesis of diarylamines, including 2,6-Difluoro-N-phenylaniline, have historically relied on nucleophilic aromatic substitution (SNAr) reactions. A traditional route involves the preparation of 2,6-difluoroaniline (B139000) from the relatively inexpensive starting material 1,2,3-trichlorobenzene. google.com This multi-step process includes a partial fluorine exchange to create a mixture of difluorochlorobenzene isomers, followed by amination. google.com

The core of the classical C-N bond formation often involves the Ullmann condensation, which typically requires high temperatures (often exceeding 200°C), stoichiometric amounts of copper or a copper salt as a promoter, and polar, high-boiling point solvents. The mechanism is thought to involve the formation of an organocopper intermediate.

However, these classical methods suffer from significant drawbacks:

Harsh Reaction Conditions: High temperatures and long reaction times lead to high energy consumption and potential side reactions.

Low to Moderate Yields: The efficiency of these reactions can be variable and often results in modest yields.

Limited Substrate Scope: The reaction is often limited to aryl halides activated by electron-withdrawing groups.

By-product Formation: The use of stoichiometric copper leads to significant metallic waste, complicating purification and posing environmental concerns.

For instance, the synthesis of 2,6-difluoroaniline itself can produce isomeric by-products like 2,3-difluoroaniline, which requires separation. google.com These limitations have driven the development of more efficient catalytic methods.

Palladium-Catalyzed C-N Cross-Coupling Approaches

Palladium-catalyzed C-N cross-coupling reactions have revolutionized the synthesis of arylamines, offering milder conditions, broader substrate scope, and higher efficiency compared to classical methods. researchgate.netnih.gov These methods have become indispensable tools in both academic research and industrial manufacturing for creating C-N bonds. researchgate.netrug.nl

The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation. wikipedia.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. For the synthesis of this compound, this would typically involve the reaction of 2,6-difluoro-substituted aryl halide (e.g., 1-bromo-2,6-difluorobenzene) with aniline (B41778), or aniline with a suitable difluorinated precursor, in the presence of a palladium catalyst and a base.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through several key steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.

Reductive Elimination: The final step is the reductive elimination of the desired N-arylated amine product, which regenerates the catalytically active Pd(0) species.

A competing side reaction can be beta-hydride elimination, which can be minimized through appropriate ligand selection. wikipedia.org The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.

Table 1: Representative Conditions for Buchwald-Hartwig Amination
ParameterTypical Reagents/ConditionsRole in Reaction
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂Source of the active Pd(0) catalyst. nih.gov
LigandBulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)Stabilizes the Pd center and promotes key steps like reductive elimination. wikipedia.org
BaseNaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄Deprotonates the amine to form the active nucleophile. chemrxiv.org
SolventToluene (B28343), Dioxane, THFSolubilizes reactants and influences catalyst activity. libretexts.org
Temperature80-110 °CProvides energy to overcome activation barriers. chemrxiv.org

The success and broad applicability of palladium-catalyzed C-N coupling are largely due to the continuous development of sophisticated ancillary ligands. nih.govnih.gov Ligands play a crucial role by modulating the electronic properties and steric environment of the palladium center, which in turn influences the catalyst's stability, activity, and selectivity. nih.gov

Early generations of catalysts relied on simple phosphine (B1218219) ligands like triphenylphosphine. However, the development of sterically hindered and electron-rich ligands, particularly dialkylbiaryl phosphines (developed by the Buchwald group) and ferrocene-based ligands (developed by the Hartwig group), dramatically increased the reaction's scope and efficiency. wikipedia.org These advanced ligands promote the formation of the key monoligated palladium species, which accelerates the rates of oxidative addition and reductive elimination. wikipedia.org

N-Heterocyclic Carbenes (NHCs) have also emerged as a powerful class of ligands for palladium catalysis. nih.gov Their strong σ-donating ability and steric tunability make them highly effective in stabilizing palladium intermediates and promoting challenging coupling reactions. nih.gov

Table 2: Key Ligand Classes in Buchwald-Hartwig Amination
Ligand ClassExamplesKey Features
Biaryl PhosphinesXPhos, SPhos, RuPhos, BrettPhosBulky and electron-rich; highly effective for a wide range of substrates.
Ferrocenyl PhosphinesJosiphos, DavePhosFeature a ferrocene (B1249389) backbone, providing a unique steric and electronic environment. libretexts.org
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors that form very stable palladium complexes. nih.gov

Copper-Catalyzed Amination Protocols

As an alternative to palladium-based systems, copper-catalyzed C-N cross-coupling reactions have gained renewed interest. These methods build upon the classical Ullmann reaction but utilize catalytic amounts of copper, often in conjunction with a ligand, under milder conditions. Copper catalysis offers the advantages of being less expensive and utilizing a more abundant metal compared to palladium. nih.gov

Modern copper-catalyzed protocols for N-arylation often employ boronic acids as the aryl source in a Chan-Lam coupling type reaction or aryl halides in a modified Ullmann-type coupling. The proposed mechanism for the coupling of an amine with a boronic acid involves the formation of a copper(II) complex, which undergoes transmetalation with the boronic acid, followed by reductive elimination to yield the N-arylated product. nih.gov The presence of a ligand, such as 1,10-phenanthroline, is often crucial for achieving high yields at lower temperatures. nih.gov

Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches can be considered:

Use of Safer Solvents: Replacing traditional volatile organic compounds (VOCs) like toluene or dioxane with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG).

Energy Efficiency: Employing microwave irradiation or mechanochemistry (ball-milling) can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Waste Reduction: Using recyclable catalysts and minimizing the formation of by-products simplifies purification and reduces waste streams. researchgate.net

The application of these principles can lead to more sustainable and cost-effective manufacturing processes for this compound.

Flow Chemistry Applications in Synthesis of this compound

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processing. durham.ac.ukresearchgate.net In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time.

For the synthesis of this compound, a flow process could offer several benefits:

Enhanced Safety: Potentially hazardous or exothermic reactions can be managed more safely due to the small reaction volume at any given time. This is particularly relevant for fluorination reactions or when using unstable reagents. worktribe.comuc.pt

Improved Efficiency and Yield: Superior heat and mass transfer in flow reactors can lead to faster reaction rates, higher conversions, and improved product selectivity.

Scalability: Scaling up production in a flow system is achieved by running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), avoiding the complex re-optimization often required for large-scale batch reactors. durham.ac.uk

A hypothetical flow synthesis of this compound via a Buchwald-Hartwig reaction would involve pumping streams of the aryl halide, aniline, base, and a solubilized catalyst through a heated reactor coil to produce the final product continuously.

Spectroscopic and Crystallographic Elucidation of 2,6 Difluoro N Phenylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2,6-Difluoro-N-phenylaniline and its derivatives. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to map the carbon-hydrogen framework of a molecule. The chemical shift (δ) of each nucleus is highly sensitive to its electronic environment, which is influenced by substituent effects.

In N-phenylaniline derivatives, the introduction of fluorine atoms onto one of the aromatic rings significantly alters the chemical shifts of nearby protons and carbons. The strong electron-withdrawing nature of fluorine generally leads to a downfield shift (higher ppm values) for adjacent nuclei.

Table 1: Representative ¹H and ¹³C NMR Data for Fluorinated N-Phenylaniline Derivatives in CDCl₃. rsc.org

Compound ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
2-Fluoro-N-phenylaniline 7.31–7.24 (m, 3H), 7.09 (dd, J = 8.4, 0.9 Hz, 2H), 7.07–6.92 (m, 3H), 6.86–6.75 (m, 1H), 5.76 (br s, 1H, NH) 152.8, 141.9, 131.6, 129.2, 124.1, 121.7, 120.4, 118.6, 117.1, 115.3
4-Fluoro-N-phenylaniline 7.23 (t, J = 7.9 Hz, 2H), 7.06–7.00 (m, 2H), 6.99–6.92 (m, 4H), 6.88 (t, J = 7.3 Hz, 1H), 5.56 (br s, 1H, NH) 157.8, 143.8, 138.8, 129.2, 120.5, 116.8, 115.8
2,4-Difluoro-N-phenylaniline 7.30–7.20 (m, 3H), 6.99 (dd, J = 8.6, 1.0 Hz, 2H), 6.94 (tt, J = 7.3, 1.1, 1H), 6.86 (ddd, J = 11.1, 8.4, 2.8 Hz, 1H), 6.77 (dddd, J = 9.0, 8.0, 2.8, 1.6 Hz, 1H) 156.1, 153.7, 142.5, 129.3, 127.5, 121.3, 119.3, 117.5, 110.7, 104.1

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful tool for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govnih.gov It offers a wide chemical shift range, minimizing signal overlap and making it an excellent probe for investigating the local electronic environment. nih.gov

In molecules like this compound, the ¹⁹F chemical shifts are indicative of the electronic effects within the molecule and can be influenced by intermolecular interactions, such as hydrogen bonding. rsc.org The coupling between fluorine nuclei and adjacent protons (JHF) and carbons (JCF) provides crucial information for confirming structural assignments. rsc.org The magnitude of these coupling constants, which can extend over several bonds, helps to define the connectivity of the fluorinated ring system.

The application of ¹⁹F NMR is particularly valuable in studying interactions in biological systems and for monitoring reactions involving fluorinated molecules. nih.govrsc.org Its high sensitivity and the absence of background signals in biological matrices make it an ideal "NMR spy" to report on molecular structure and environment. nih.govrsc.org

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are often necessary for the unambiguous structural confirmation of complex molecules. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish atom connectivity.

COSY: Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within each aromatic ring.

HSQC: Correlates directly bonded carbon and proton nuclei, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC: Reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for establishing the connectivity between the two aromatic rings across the amine linkage in this compound.

For fluorinated compounds, specialized 2D techniques correlating ¹⁹F with ¹H and ¹³C are also employed to leverage the unique properties of the fluorine nucleus for structural elucidation. nih.gov

Advanced Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental formula (C₁₂H₉F₂N). The molecular weight of the parent compound, 2,6-difluoroaniline (B139000), is 129.1074 g/mol . nist.gov

Ionization techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly used. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight. rsc.org EI is a higher-energy method that causes the molecule to fragment. The resulting fragmentation pattern serves as a "molecular fingerprint" and can help confirm the structure by identifying characteristic fragment ions corresponding to the loss of substituents or the cleavage of the aromatic rings.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a precise model of the molecule's structure, including bond lengths, bond angles, and torsional angles, can be generated. This technique also reveals how molecules pack together in the crystal lattice, providing crucial information about intermolecular forces.

Furthermore, the crystallographic data elucidates the network of intermolecular interactions that stabilize the crystal lattice. For fluorinated aromatic compounds, interactions such as hydrogen bonds (e.g., N-H···F or C-H···F) and other noncovalent interactions play a significant role in the crystal packing. mdpi.combohrium.com The analysis of these interactions is critical for understanding the material's physical properties and for the rational design of co-crystals, where this compound would be combined with another molecule to form a new crystalline solid with potentially different properties. mdpi.com

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability, even though they are chemically identical. The study of polymorphism is a critical aspect of crystal engineering, which focuses on the design and synthesis of new crystalline solids with desired properties.

For substituted diphenylamines, polymorphism can be influenced by several factors, including the nature and position of substituents on the phenyl rings, which affect intermolecular interactions such as hydrogen bonding and van der Waals forces. Fluorine atoms, in particular, can play a significant role in directing crystal packing through weak C-H···F and F···F interactions.

In the absence of specific data for this compound, a hypothetical polymorphism study would involve crystallization of the compound under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates). The resulting crystals would be analyzed using techniques such as X-ray diffraction (XRD) to identify different crystalline forms. A representative data table for such a study on a hypothetical compound is shown below.

Table 1: Hypothetical Crystallographic Data for a Diphenylamine (B1679370) Derivative

Parameter Polymorph I Polymorph II
Crystal System Monoclinic Orthorhombic
Space Group P2₁/c Pbca
a (Å) 10.123 8.456
b (Å) 15.456 12.789
c (Å) 9.789 18.123
α (°) 90 90
β (°) 95.12 90
γ (°) 90 90
V (ų) 1523.4 1965.7

This table is for illustrative purposes only and does not represent actual data for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques used to probe the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the chemical bonds between them, making these techniques excellent for identifying functional groups and elucidating molecular structure.

For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to the vibrations of the N-H group, the C-N bond, the C-F bonds, and the phenyl rings. The N-H stretching vibration would typically appear as a sharp band in the region of 3300-3500 cm⁻¹. The C-F stretching vibrations would be expected in the 1100-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

A detailed vibrational analysis would involve the assignment of each observed band to a specific molecular motion, often aided by computational methods such as Density Functional Theory (DFT).

Table 2: Hypothetical Vibrational Mode Assignments for a Diphenylamine Derivative

Wavenumber (cm⁻¹) Assignment
3410 N-H stretch
3050 Aromatic C-H stretch
1600 Aromatic C=C stretch
1315 C-N stretch
1250 C-F stretch

This table is for illustrative purposes only and does not represent actual data for this compound.

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals.

The UV-Visible spectrum of this compound would be expected to show absorptions due to π → π* transitions within the phenyl rings. The presence of the amino group (an auxochrome) and the fluorine atoms can influence the position and intensity of these absorption bands.

Emission spectroscopy (fluorescence) occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. The emission spectrum is typically Stokes-shifted to a longer wavelength than the absorption spectrum. The quantum yield of fluorescence provides a measure of the efficiency of the emission process.

Table 3: Hypothetical Electronic Transition Data for a Diphenylamine Derivative

Parameter Value
Absorption λmax (nm) 285
Molar Absorptivity (ε, M⁻¹cm⁻¹) 12,000
Emission λmax (nm) 350

This table is for illustrative purposes only and does not represent actual data for this compound.

Computational Chemistry and Theoretical Investigations of 2,6 Difluoro N Phenylaniline

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

At the heart of computational chemistry are quantum chemical calculations, which apply the principles of quantum mechanics to model molecular systems. These methods are pivotal for understanding the electronic architecture and predicting the reactivity of molecules.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, lauded for its balance of accuracy and computational efficiency. A DFT study of 2,6-Difluoro-N-phenylaniline would commence with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by minimizing the total energy of the molecule. Key structural parameters such as bond lengths, bond angles, and the dihedral angle between the phenyl rings would be precisely calculated. This would reveal the extent of twisting between the aniline (B41778) and phenyl moieties, a crucial factor influencing its electronic and physical properties. The introduction of two fluorine atoms on one of the phenyl rings is expected to significantly impact the molecule's geometry and electronic distribution compared to unsubstituted N-phenylaniline.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is presented for illustrative purposes to indicate the type of data that would be generated from DFT calculations, as specific literature values are unavailable.

Parameter Atom(s) Involved Predicted Value
Bond Lengths
C-N ~1.40 Å
C-F ~1.35 Å
Bond Angles
C-N-C ~125-130°
F-C-C ~118-120°
Dihedral Angle

To understand the interaction of this compound with light, such as in photophysical applications, an analysis of its electronic excited states is necessary. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are well-suited for this purpose. wikipedia.org Techniques like Time-Dependent Density Functional Theory (TD-DFT) or more sophisticated methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multistate Second-Order Perturbation Theory (CASPT2) can be employed. wikipedia.org These calculations would yield information about the energies of various excited states and the probabilities of electronic transitions between them, allowing for the prediction of the molecule's absorption and emission spectra.

Molecular Dynamics Simulations: Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov For this compound, MD simulations could track the motions of the atoms, including the rotation around the central C-N bond and the vibrations of the phenyl rings. This would allow for the exploration of the molecule's conformational landscape and the identification of different stable or metastable shapes it can adopt.

Furthermore, MD simulations can explicitly include solvent molecules, providing a more realistic model of the compound's behavior in solution. These simulations would shed light on how interactions with the solvent affect the conformational preferences and dynamics of this compound.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting and explaining chemical reactivity. nih.govacs.orgresearchgate.netacs.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

For this compound, a computational analysis would determine the energies and spatial distributions of the HOMO and LUMO. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability and electrical properties. A smaller gap generally suggests higher reactivity and lower stability. The locations of the HOMO and LUMO on the molecular framework would pinpoint the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes only, as specific literature values are unavailable.

Molecular Orbital Energy (eV)
HOMO Calculated Value
LUMO Calculated Value

| HOMO-LUMO Gap | ΔE |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides the means to map out the potential pathways of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, researchers can identify the structures and energies of reactants, products, and, crucially, the transition states that connect them.

This allows for the determination of activation energies, which are the energy barriers that must be overcome for a reaction to occur. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be elucidated. This information is invaluable for optimizing reaction conditions in synthetic chemistry and for understanding potential metabolic transformations of the compound.

Reaction Mechanisms Involving 2,6 Difluoro N Phenylaniline

Electrophilic Aromatic Substitution on the Phenyl and Difluorophenyl Rings

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class in organic chemistry. youtube.com In 2,6-Difluoro-N-phenylaniline, two aromatic rings with differing electronic densities are present, leading to distinct reactivities.

The phenyl ring , attached to the nitrogen atom, is activated towards EAS. The secondary amine group (-NH-) is a potent activating group and directs incoming electrophiles to the ortho and para positions. The lone pair of electrons on the nitrogen atom can be donated into the aromatic system, stabilizing the arenium ion intermediate formed during the substitution. Consequently, reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation are expected to occur preferentially on this ring.

Conversely, the 2,6-difluorophenyl ring is strongly deactivated towards EAS. The fluorine atoms are highly electronegative and withdraw electron density from the ring through the inductive effect, making it less susceptible to attack by electrophiles. While fluorine atoms are ortho-, para-directing due to lone pair donation, the overwhelming deactivation of the ring makes electrophilic substitution on this moiety challenging and generally requires harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) on the Fluoroaromatic Moiety

The electron-deficient nature of the 2,6-difluorophenyl ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). pressbooks.publumenlearning.com This reactivity is a cornerstone of modern synthetic chemistry, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds. The presence of two electron-withdrawing fluorine atoms in the ortho positions relative to the point of substitution significantly stabilizes the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step of the reaction. libretexts.orglibretexts.org

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion (the Meisenheimer complex), followed by the elimination of a leaving group, in this case, a fluoride (B91410) ion. pressbooks.pub The rate of these reactions is influenced by the strength of the nucleophile and the ability of the substituents on the ring to stabilize the intermediate.

A variety of nucleophiles can be employed in SNAr reactions with substrates like this compound, including amines, alkoxides, and thiolates. For instance, the reaction with dimethylamine (B145610) can be achieved using hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF) to generate the nucleophile in situ. nih.gov These reactions are often tolerant of a wide range of functional groups. nih.govd-nb.info

Nucleophile Product Type Typical Conditions
Amines (R-NH2)Substituted anilinesBase (e.g., K2CO3, KOH), solvent (e.g., DMF, DMSO), heat d-nb.inforesearchgate.net
Alkoxides (R-O⁻)Aryl ethersBase (e.g., NaH), solvent (e.g., THF)
Thiolates (R-S⁻)ThioethersBase (e.g., NaH), solvent (e.g., DMF)

Radical Reactions and Pathways

While ionic pathways like EAS and SNAr are more common, aromatic compounds can also participate in radical reactions. The generation of nitrogen-centered radicals from amines or their derivatives under visible light photocatalysis has emerged as a powerful tool in organic synthesis. rsc.org Although specific studies focusing solely on this compound in this context are not prevalent, the N-H bond in the molecule could potentially be a site for hydrogen atom abstraction to form a nitrogen-centered radical. This radical could then engage in various C-H functionalization or cyclization reactions.

The generation of N-centered radicals can be achieved through the reductive cleavage of N-O or N-Cl bonds in suitable precursors by an excited state photocatalyst. rsc.org These highly reactive intermediates can then add to arenes or heteroarenes to form new C-N bonds.

Coordination Chemistry: Ligand Behavior of the Nitrogen Atom

The secondary amine nitrogen in this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers. This behavior is fundamental to its role in the formation of transition metal complexes. soton.ac.uknih.gov While simple aniline (B41778) derivatives can form coordination complexes, the steric and electronic properties of the substituents on the aromatic rings play a crucial role in the stability and structure of the resulting complexes. nih.gov

The nitrogen atom can coordinate to a variety of transition metals, including palladium, rhenium, and platinum. soton.ac.uknih.gov The resulting complexes can exhibit interesting structural and dynamic properties. For example, in some complexes, restricted rotation around the N-aryl bond can be observed using NMR spectroscopy. soton.ac.uk The coordination of the nitrogen atom to a metal center can also influence the reactivity of the molecule in catalytic processes.

Catalytic Cycles Involving this compound as a Reactant or Intermediate

This compound and its derivatives are important building blocks in the synthesis of more complex molecules, particularly ligands for palladium-catalyzed cross-coupling reactions. nih.govsigmaaldrich.cn The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, often utilizes bulky, electron-rich phosphine (B1218219) ligands, and this compound can serve as a precursor to such ligands. sigmaaldrich.cnnih.gov

In a typical palladium-catalyzed cross-coupling cycle, such as the Suzuki-Miyaura or Buchwald-Hartwig reaction, the active Pd(0) catalyst undergoes oxidative addition into an aryl halide or triflate. mdpi.com The resulting Pd(II) complex then undergoes transmetalation (in Suzuki-Miyaura coupling) or coordination with an amine followed by deprotonation (in Buchwald-Hartwig amination). nih.govnih.gov The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst. nih.gov

Derivatives of this compound can be involved in these cycles in several ways:

As a starting material: It can be coupled with aryl halides or pseudohalides in a Buchwald-Hartwig amination to form more complex triarylamines. nih.govmit.edu

As a precursor to ligands: The diphenylamine (B1679370) scaffold is central to many "Buchwald-type" phosphine ligands. These ligands are crucial for the efficiency and scope of the cross-coupling reactions. sigmaaldrich.cn

As a stabilizing ligand: Aniline derivatives can themselves act as ligands for palladium, forming well-defined precatalysts that are highly active in cross-coupling reactions. nih.gov The electronic and steric properties of the aniline can be tuned to optimize the catalytic activity. nih.gov

The table below summarizes key palladium-catalyzed reactions where this compound or its derivatives could be involved.

Reaction Name Reactants Catalyst System Product Type
Buchwald-Hartwig AminationAryl Halide/Triflate, AminePd catalyst (e.g., Pd2(dba)3), Phosphine Ligand, BaseAryl Amine
Suzuki-Miyaura CouplingAryl Halide/Triflate, Organoboron ReagentPd catalyst (e.g., Pd(PPh3)4), BaseBiaryl
C-H Activation/FunctionalizationArene, Coupling PartnerPd catalyst, Ligand, OxidantFunctionalized Arene

Synthesis and Characterization of 2,6 Difluoro N Phenylaniline Derivatives and Analogues

N-Alkylation and N-Acylation Reactions

The secondary amine functionality in 2,6-Difluoro-N-phenylaniline is a prime site for modification through N-alkylation and N-acylation reactions. These transformations introduce substituents that can modulate the compound's physical, chemical, and biological properties.

N-Alkylation of anilines is a fundamental transformation that can be achieved using various alkylating agents, such as alkyl halides. The reactivity of the N-H bond can be enhanced by the use of a base to deprotonate the aniline (B41778), forming a more nucleophilic amide anion. Common bases employed for this purpose include sodium hydride, potassium carbonate, and cesium fluoride (B91410). For instance, the N-alkylation of anilines and related heterocyclic compounds has been successfully carried out using alkyl halides in the presence of cesium fluoride-celite as a solid base in acetonitrile. researchgate.net While specific examples with this compound are not extensively documented, it is anticipated that similar conditions would be effective. The choice of base and solvent can be critical in controlling the extent of alkylation and minimizing side reactions. researchgate.net Another approach involves the use of alcohols as alkylating agents in the presence of a suitable catalyst. le.ac.uk

Alkylating AgentBaseSolventExpected ProductReference
Alkyl Halide (R-X)CsF-CeliteAcetonitrileN-Alkyl-2,6-difluoro-N-phenylaniline researchgate.net
Alkyl Halide (R-X)K₂CO₃DMFN-Alkyl-2,6-difluoro-N-phenylaniline nih.gov
Alcohol (R-OH)In situ generated alkoxideSolvent-freeN-Alkyl-2,6-difluoro-N-phenylaniline researchgate.net

N-Acylation introduces an acyl group to the nitrogen atom, typically forming an amide. This reaction is commonly performed using acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net The pyridine (B92270) ring can act as an internal nucleophilic catalyst in the N-acylation of amides, a strategy that could be adapted for the acylation of this compound derivatives. semanticscholar.org The resulting N-acyl derivatives are valuable intermediates for further synthetic transformations and are often found in biologically active molecules. researchgate.net

Acylating AgentBase/CatalystSolventExpected ProductReference
Acyl Chloride (RCOCl)PyridineDichloromethaneN-Acyl-2,6-difluoro-N-phenylaniline semanticscholar.org
Acid Anhydride ((RCO)₂O)Bismuth(III) saltsSolvent-freeN-Acyl-2,6-difluoro-N-phenylaniline researchgate.net

Ring-Functionalization on the Phenyl and Difluorophenyl Moieties

The aromatic rings of this compound are amenable to functionalization through various methods, including electrophilic aromatic substitution and directed ortho-metalation. The electronic nature of the substituents on each ring dictates the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the unsubstituted phenyl ring is generally directed to the ortho and para positions by the activating effect of the amino group. However, the steric bulk of the 2,6-difluorophenyl group may favor para-substitution. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be employed to introduce a range of functional groups. nih.gov The difluorophenyl ring, being electron-deficient due to the fluorine atoms, is generally deactivated towards electrophilic attack.

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgwikipedia.orgharvard.edu In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The secondary amine of this compound can be protected with a suitable DMG, such as a carbamoyl (B1232498) or pivaloyl group, to direct lithiation to the ortho positions of either the phenyl or the difluorophenyl ring. Subsequent quenching of the resulting aryllithium intermediate with an electrophile introduces a new substituent with high regiocontrol. The choice of the directing group and reaction conditions can influence which ring is functionalized.

Reaction TypeReagentsExpected Functionalization SiteReference
Electrophilic HalogenationBr₂, FeBr₃para-position of the phenyl ring nih.gov
Friedel-Crafts AcylationRCOCl, AlCl₃para-position of the phenyl ring nih.gov
Directed Ortho-Metalation1. N-protection (DMG) 2. n-BuLi 3. Electrophile (E+)ortho-position to the DMG on either ring baranlab.orgwikipedia.orgharvard.edu

Heterocyclic Annulation Strategies

The this compound scaffold is a precursor for the synthesis of various nitrogen-containing heterocycles, such as carbazoles and acridines. These annulation reactions typically involve intramolecular cyclization through the formation of new carbon-carbon or carbon-nitrogen bonds.

Carbazole Synthesis can be achieved through palladium-catalyzed intramolecular C-H arylation of N-aryl anilines. beilstein-journals.orgbeilstein-archives.org For this compound, this would involve the formation of a bond between one of the ortho-carbons of the phenyl ring and one of the ortho-carbons of the difluorophenyl ring. The fluorine atoms may influence the feasibility and regioselectivity of this cyclization. An alternative route involves the reaction of o-iodoanilines with silylaryl triflates followed by a palladium-catalyzed cyclization. baranlab.org Substituted carbazoles can also be prepared from the cross-coupling of alkynes with appropriately substituted aryl iodides. nih.gov

Acridine (B1665455) Synthesis from diphenylamine (B1679370) derivatives can be accomplished through various methods, including the Bernthsen acridine synthesis, which involves the condensation of diphenylamine with a carboxylic acid in the presence of a Lewis acid like zinc chloride. N-Acyl derivatives of this compound could potentially undergo intramolecular cyclization to form acridone (B373769) derivatives, which can then be reduced to acridines. beilstein-journals.org

Target HeterocycleReaction TypeKey Reagents/CatalystReference
CarbazoleIntramolecular C-H ArylationPd(OAc)₂, Phosphine (B1218219) Ligand beilstein-journals.orgbeilstein-archives.org
CarbazoleCross-coupling and CyclizationPd Catalyst, CsF baranlab.org
AcridineBernthsen SynthesisCarboxylic Acid, ZnCl₂ beilstein-journals.org

Polymerization Studies Utilizing this compound Monomers

The presence of reactive sites on both the nitrogen atom and the aromatic rings of this compound makes it a potential monomer for the synthesis of novel polymers. The resulting polymers could exhibit interesting electronic and thermal properties due to the incorporation of the fluorinated aromatic moiety.

Oxidative Coupling Polymerization is a common method for the synthesis of polyanilines and their derivatives. nih.govmdpi.comresearchgate.net This process typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. The polymerization of this compound would be expected to proceed through the formation of radical cations, leading to head-to-tail coupling of the monomer units. The fluorine substituents would likely influence the electronic properties and solubility of the resulting polymer. Copolymers can also be synthesized by reacting aniline derivatives with other monomers. researchgate.net

Anionic and Cationic Polymerization are alternative methods for polymer synthesis, though they are generally more suited for monomers with specific types of functional groups that can stabilize the propagating anionic or cationic species. nih.govnih.gov The applicability of these methods to this compound would depend on the ability to generate and sustain a reactive chain end under the polymerization conditions.

Polymerization MethodInitiator/OxidantExpected PolymerReference
Oxidative CouplingAmmonium PersulfatePoly(this compound) nih.govmdpi.comresearchgate.net
CopolymerizationFeCl₃Random copolymers with aniline researchgate.net

Hybrid Compound Synthesis Incorporating this compound Scaffolds

The this compound scaffold can be incorporated into larger, hybrid molecules with potential applications in medicinal chemistry and materials science. This can be achieved by utilizing the functional groups on the core structure to link it to other molecular fragments.

In medicinal chemistry , the morpholine (B109124) scaffold is frequently used to improve the pharmacokinetic properties of bioactive molecules. nih.gov The aniline nitrogen of this compound could be functionalized with a morpholine-containing side chain. The synthesis of piperazine (B1678402) derivatives is also a common strategy in drug design. researchgate.net

In materials science , the incorporation of the this compound unit into larger conjugated systems could lead to materials with interesting photophysical or electronic properties. For example, it could be coupled with other aromatic or heterocyclic units through transition metal-catalyzed cross-coupling reactions to create novel dyes, sensors, or organic electronic materials. The synthesis of hybrid copolymers containing peptide and synthetic polymer blocks is another area of interest. researchgate.net

Application AreaSynthetic StrategyExample of Hybrid StructureReference
Medicinal ChemistryN-alkylation with functionalized halidesThis compound linked to a morpholine or piperazine moiety nih.govresearchgate.net
Materials ScienceCross-coupling reactionsConjugated system containing the this compound unit researchgate.net
Materials ScienceCopolymerizationHybrid copolymer with peptide or other synthetic polymer blocks researchgate.net

Advanced Applications of 2,6 Difluoro N Phenylaniline in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of two fluorine atoms ortho to the amino group in 2,6-Difluoro-N-phenylaniline significantly influences its reactivity and makes it a valuable intermediate in the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the fluorine atoms can modulate the nucleophilicity of the aniline (B41778) nitrogen and activate the phenyl ring for certain transformations.

Nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals and agrochemicals. The synthesis of such bioactive N,N-heterocycles often relies on the condensation and cyclization reactions of substituted anilines. bohrium.com For instance, the development of novel inhibitors for enzymes like aminopeptidase (B13392206) N (APN/CD13), which is overexpressed in tumor cells, involves the synthesis of complex heterocyclic structures derived from substituted anilines. nih.gov While specific examples detailing the direct use of this compound are emerging, its structural analogy to other di-substituted anilines used in the synthesis of bioactive compounds suggests its high potential. The fluorine substituents can enhance the metabolic stability and binding affinity of the final molecule, properties that are highly desirable in drug discovery. nih.gov

The table below illustrates the types of bioactive molecules that can be synthesized from aniline derivatives, highlighting the potential applications for this compound.

Bioactive Molecule ClassTherapeutic AreaPotential Role of this compound
N,N-HeterocyclesOncology, Infectious DiseasesAs a key building block to introduce a difluorinated phenyl moiety, potentially enhancing bioactivity and metabolic stability.
Enzyme InhibitorsOncology, InflammationTo form part of the inhibitor scaffold that interacts with the enzyme's active site, with fluorine atoms contributing to binding affinity.
Modulators of Ion ChannelsCystic Fibrosis, PainAs a precursor for molecules designed to interact with specific ion channels, where fluorine substitution can fine-tune electronic properties.

Ligand Precursor in Organometallic Catalysis

The field of organometallic catalysis heavily relies on the design of ligands that can fine-tune the electronic and steric properties of a metal center. Substituted anilines are common precursors for the synthesis of a wide variety of ligands, including the well-known PNN-pincer ligands used in dehydrogenation and hydrogenation reactions.

Ruthenium-based PNN pincer catalysts, for example, have demonstrated remarkable activity in alcohol dehydrogenation. nsf.gov The synthesis of these ligands often involves the functionalization of an aniline or pyridine (B92270) backbone. By using this compound as a precursor, novel PNN-type ligands can be synthesized where the fluorine atoms would exert a strong inductive effect on the donor atoms coordinating to the metal. This can significantly impact the catalyst's reactivity, selectivity, and stability. For instance, the increased electrophilicity of the metal center could enhance its catalytic activity in certain reactions.

The following table outlines the potential impact of incorporating this compound into organometallic catalysts.

Catalyst FeatureExpected Influence of this compound Moiety
Electronic Properties The strong electron-withdrawing fluorine atoms would decrease the electron density on the donor atoms of the ligand, making the metal center more electrophilic.
Catalytic Activity An increase in the electrophilicity of the metal center could lead to enhanced rates in reactions such as hydrogenation, hydrosilylation, and cross-coupling.
Stability The C-F bond is exceptionally strong, which can impart greater thermal and oxidative stability to the resulting catalyst.
Selectivity The steric bulk and electronic influence of the difluorophenyl group could alter the chemo-, regio-, and stereoselectivity of the catalytic transformation.

Building Block for Functional Materials Development

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and specific electronic characteristics, make them ideal candidates for the development of advanced functional materials. This compound can serve as a valuable monomer or a precursor to monomers for the synthesis of high-performance polymers.

A notable example is the synthesis of sulfonated aromatic polymers for proton-exchange membranes (PEMs) in fuel cells. The lithium salt of 2,6-difluoro-2'-sulfobenzophenone, derived from 2,6-difluorophenyllithium, has been used to prepare poly(arylene ether) and poly(arylene sulfide) polymers. nih.gov These materials exhibit high thermal stability and proton conductivity, which are crucial for fuel cell applications. The presence of the difluoro-phenyl moiety is key to the polymerization process, as the fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution. nih.gov

Similarly, this compound can be envisioned as a building block for various functional polymers, as summarized in the table below.

Polymer TypePotential ApplicationRole of this compound
Polyimides High-temperature plastics, electronicsAs a diamine monomer to impart thermal stability, low dielectric constant, and processability.
Poly(arylene ether)s Membranes for gas separation, fuel cellsAs a precursor to a difluoro-monomer, enabling facile polymerization and enhancing the polymer's chemical resistance.
Conducting Polymers Organic electronics, sensorsAs a monomer that can be polymerized to form a conducting polymer with tunable electronic properties due to the fluorine substituents.

Probes for Mechanistic Studies in Organic Reactions

Understanding the intricate details of reaction mechanisms is fundamental to the advancement of organic chemistry. Isotopically labeled compounds and molecules with specific spectroscopic signatures are invaluable tools for these studies. The presence of fluorine atoms in this compound makes it an excellent candidate for use as a mechanistic probe, particularly in studies utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an ideal tool for monitoring the subtle changes in the electronic environment of a molecule during a reaction. By incorporating the 2,6-difluorophenyl group into a reactant or a catalyst, chemists can track its transformation and gain insights into the reaction pathway, identify intermediates, and study the kinetics of the process.

The application of molecules as probes in mechanistic studies is a well-established practice. For instance, specifically designed molecules have been synthesized to study the inhibition mechanisms of enzymes like firefly luciferase. nih.gov While direct use of this compound as a probe is an area of active research, its potential is significant.

Mechanistic Study ApplicationHow this compound Could Be Used
Reaction Kinetics The distinct ¹⁹F NMR signals of the fluorine atoms can be monitored over time to determine reaction rates and orders.
Intermediate Identification Changes in the ¹⁹F NMR chemical shifts can indicate the formation of transient intermediates, helping to elucidate the reaction pathway.
Catalyst-Substrate Interaction By attaching the 2,6-difluorophenyl group to a substrate or ligand, ¹⁹F NMR can be used to study its binding to a catalyst or enzyme.
Conformational Analysis The through-space coupling between fluorine atoms and other nuclei can provide information about the conformation of the molecule in solution.

Supramolecular Assembly Applications

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The ability of this compound to participate in these interactions makes it a promising building block for the construction of novel supramolecular architectures.

The presence of both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the fluorine atoms), as well as an aromatic ring capable of π-π stacking, allows for a variety of intermolecular interactions. The fluorine atoms can engage in C-H···F and N-H···F hydrogen bonds, which, although weaker than conventional hydrogen bonds, can play a crucial role in directing the self-assembly process. Furthermore, the electron-poor nature of the difluorinated phenyl ring can promote π-stacking interactions with electron-rich aromatic systems.

Supramolecular InteractionRole of this compound MoietyPotential Application
Hydrogen Bonding The N-H group acts as a hydrogen bond donor, while the fluorine atoms can act as weak hydrogen bond acceptors.Crystal engineering, formation of gels and liquid crystals.
π-π Stacking The electron-deficient difluorinated phenyl ring can stack with electron-rich aromatic systems.Organic electronics, host-guest chemistry.
Halogen Bonding The fluorine atoms could potentially participate in halogen bonding interactions with Lewis bases.Design of functional co-crystals and materials with tunable properties.
Coordination Chemistry The aniline nitrogen can coordinate to metal centers, leading to the formation of metallosupramolecular assemblies. frontiersin.orgCatalysis, sensing, molecular machinery.

Future Directions and Emerging Research Avenues for 2,6 Difluoro N Phenylaniline

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel molecules. For 2,6-Difluoro-N-phenylaniline, these computational tools offer a pathway to rapidly predict the properties and potential applications of its derivatives, thereby guiding synthetic efforts toward candidates with the highest probability of success.

ML algorithms, such as graph neural networks and random forests, can be trained on large datasets of known chemical compounds to learn the complex relationships between molecular structure and function. nih.gov These models can then be applied to a virtual library of this compound analogues to predict a wide range of properties. This predictive capability allows researchers to prioritize the synthesis of compounds with desired characteristics, saving significant time and resources compared to traditional trial-and-error approaches. Furthermore, AI can assist in devising novel synthetic routes by predicting reaction outcomes and identifying optimal reaction conditions.

Table 1: Illustrative AI/ML-Predicted Properties for a Virtual Library of this compound Derivatives

Derivative IDPredicted PropertyPredicted ValueConfidence Score
DPA-F2-001Aqueous Solubility (logS)-3.50.92
DPA-F2-002Kinase Inhibitory Activity (IC₅₀)50 nM0.85
DPA-F2-003Band Gap (eV)3.20.89
DPA-F2-004Synthetic Accessibility Score8.5/100.95

This table is illustrative and represents the type of data that could be generated by predictive ML models to guide research.

High-Throughput Experimentation in Synthesis and Derivatization

High-Throughput Experimentation (HTE) is a powerful methodology that enables the rapid execution and analysis of a large number of chemical reactions in parallel. nih.govfrontiersin.org This approach is particularly well-suited for exploring the vast chemical space around the this compound core, facilitating both the optimization of its synthesis and the creation of extensive derivative libraries for screening. nih.gov

Using automated liquid handling robotics and miniaturized reaction vessels (such as 96- or 1536-well plates), researchers can systematically vary multiple reaction parameters—including catalysts, ligands, bases, solvents, and temperature—to quickly identify the optimal conditions for reactions like Buchwald-Hartwig amination to form the diarylamine bond. nih.govfrontiersin.org This not only accelerates the discovery of efficient synthetic routes but also provides a deeper understanding of the reaction mechanism. frontiersin.org Once an optimized synthesis is established, HTE can be employed to generate large libraries of this compound derivatives by reacting the core structure with a diverse set of building blocks. These libraries are invaluable for screening in drug discovery and materials science. nih.gov

Table 2: Example of a High-Throughput Experimentation (HTE) Array for the Derivatization of this compound

WellReagent A (Electrophile)Reagent B (Nucleophile)CatalystLigandYield (%)
A1This compound4-IodopyridinePd₂(dba)₃XPhos85
A2This compound4-IodopyridinePd₂(dba)₃SPhos78
B1This compound3-BromobenzonitrilePd₂(dba)₃XPhos91
B2This compound3-BromobenzonitrilePd₂(dba)₃SPhos82

This table illustrates a small section of a typical HTE plate designed to screen catalysts and ligands for a cross-coupling reaction. Each well would contain a unique combination of reagents.

Novel Catalytic Transformations Mediated by this compound-derived Systems

A significant future direction lies in the development and application of novel catalytic systems derived from this compound. The unique electronic and steric properties imparted by the difluoro substitution can be harnessed to create new ligands for transition metal catalysis, potentially leading to catalysts with enhanced activity, selectivity, or stability.

Derivatives of this compound can be designed to act as ligands for metals like palladium, copper, or rhodium. The electron-withdrawing nature of the fluorine atoms can modulate the electron density at the metal center, influencing its catalytic behavior. This could lead to improved performance in a variety of cross-coupling reactions, C-H activation processes, or asymmetric transformations. Research in this area would involve the synthesis of a library of potential ligands based on the this compound scaffold and screening their effectiveness in a range of important chemical reactions. The performance of these new catalysts could surpass existing systems for specific, challenging transformations.

Table 3: Potential Catalytic Applications for this compound-Based Ligand Systems

Catalytic ReactionMetal CenterPotential Advantage of F-substituted Ligand
Suzuki-Miyaura CouplingPalladium (Pd)Enhanced stability and turnover number
C-H ArylationPalladium (Pd)Increased regioselectivity
Asymmetric HydrogenationRhodium (Rh)Higher enantioselectivity
Ullmann CondensationCopper (Cu)Lower reaction temperatures

This table outlines hypothetical applications for new catalysts, suggesting where the electronic properties of a this compound-derived ligand might offer an advantage.

Sustainable Chemical Synthesis of the Compound and its Analogues

The principles of green chemistry are increasingly guiding the development of new synthetic processes in the chemical industry. umsystem.eduresearchgate.net Future research on this compound and its analogues will undoubtedly focus on creating more sustainable and environmentally benign synthetic routes. umsystem.edu This involves minimizing waste, reducing energy consumption, and using less hazardous materials. researchgate.netresearchgate.net

Table 4: Comparison of a Conventional vs. a Hypothetical Green Synthesis Route for this compound

ParameterConventional Route (e.g., Ullmann Condensation)Hypothetical Green Route (e.g., Biocatalytic)
Catalyst Copper (stoichiometric or high loading)Enzyme (e.g., Amine Dehydrogenase)
Solvent High-boiling organic (e.g., DMF, NMP)Water or buffer solution
Temperature High (>150 °C)Ambient or slightly elevated (25-40 °C)
Byproducts Metal salts, organic wasteMinimal, biodegradable waste
Process Mass Intensity (PMI) HighLow

This table provides a comparative overview, highlighting the potential environmental and efficiency benefits of adopting green chemistry principles for the synthesis of the target compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.